Amidine Basicity Modulation by N-Methylation
N-Methylation of the benzamidine group is a well-established strategy to tune basicity. Unsubstituted benzamidine has a measured pKa of 11.4–11.6, while the electron-donating para-amino group in 4-aminobenzamidine further elevates the amidinium pKa to approximately 12.39 [1]. N-Monosubstitution is known to alter amidine basicity in a manner dependent on the substituent nature and position [2]. While a direct experimental pKa for 4-amino-N'-methylbenzenecarboximidamide is not publicly available, the combined electron-donating effects of the para-NH2 and the N-methyl group are predicted to yield an amidinium pKa that is shifted relative to both benzamidine and the 4-amino parent, which is relevant for designing compounds with optimized ionization states at physiological pH or for adjusting chromatographic retention behaviour.
| Evidence Dimension | Amidinium group basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Experimental pKa: not available in public domain; predicted to be shifted by combined para-NH2 (+M) and N-methyl (+I) effects |
| Comparator Or Baseline | Benzamidine: pKa = 11.41 (experimental) [1]; 4-Aminobenzamidine: pKa2 (amidinium) = 12.39 (experimental) [1] |
| Quantified Difference | Cannot be calculated without target experimental pKa; direction of shift is inferable from substituent electronic effects |
| Conditions | Measured in aqueous solution; potentiometric or spectrophotometric determination [1] [2] |
Why This Matters
The pKa of the amidine group dictates the ionization state at a given pH, directly influencing target binding (salt bridge to Asp189), membrane permeability, and solubility—all critical parameters for selecting the appropriate benzamidine for biochemical or cellular assays.
- [1] M.O. Sousa, T.L.S. Miranda, E.B. Costa, E.R. Bittar, M.M. Santoro, A.F.S. Figueiredo. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine. Braz. J. Med. Biol. Res. 34(1): 35–44, 2001. (Reports pKa2 of 4-aminobenzamidine as 12.39 and benzamidine pKa as 11.41.) View Source
- [2] Basicity of N-monosubstituted amidines. Chemical Papers 26(1): 49–52, 1972. (Establishes that N-monosubstitution alters amidine basicity depending on substituent nature and position.) View Source
